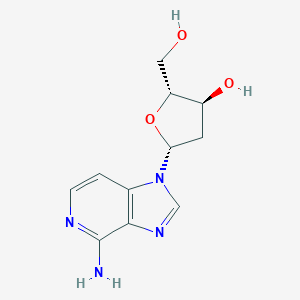

3-Deaza-2'-deoxyadenosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQPIRJQPAVGJL-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229178 | |

| Record name | 3-Deaza-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78582-17-9 | |

| Record name | 3-Deaza-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078582179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deaza-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Deaza-2'-deoxyadenosine in DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deaza-2'-deoxyadenosine (c³dA) is a synthetic nucleoside analog of 2'-deoxyadenosine that serves as a valuable tool for probing the intricacies of DNA replication and as a potential therapeutic agent. Its mechanism of action is multifaceted, primarily centered on the direct interference with DNA synthesis by DNA polymerases, and secondarily on the modulation of cellular methylation processes through the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This document provides a comprehensive overview of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways and workflows.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to two distinct but interconnected mechanisms following its cellular uptake and subsequent phosphorylation to the active triphosphate form, this compound triphosphate (c³dATP).

Direct Inhibition of DNA Polymerase Activity

The primary mechanism of action of c³dA in DNA replication is the direct interaction of its triphosphate form, c³dATP, with DNA polymerases at the replication fork. As a structural analog of the natural substrate 2'-deoxyadenosine triphosphate (dATP), c³dATP acts as a competitive inhibitor.[1]

The key structural difference is the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom. This modification removes a critical hydrogen bond acceptor in the minor groove of the DNA double helix, which is a recognition point for many DNA polymerases.[2][3]

The consequences of this interaction are twofold:

-

Competitive Inhibition: c³dATP competes with the endogenous dATP for binding to the active site of DNA polymerase. A study on E. coli DNA polymerase I has shown that c³dATP is a competitive inhibitor with respect to dATP.[1] This competition reduces the rate of incorporation of the natural nucleotide, thereby slowing down DNA synthesis.

-

In-efficient Incorporation and Chain Elongation: While c³dATP can be incorporated into the growing DNA strand, the efficiency of this incorporation and the subsequent elongation of the chain are significantly polymerase-dependent.[2][4] Different families of DNA polymerases (e.g., Family A, Family B, and reverse transcriptases) exhibit wide variations in their ability to utilize c³dATP as a substrate.[2] For some polymerases, once incorporated, the modified base can hinder the addition of the next nucleotide, leading to a pause or termination of chain elongation.[4] For instance, c³dATP was reported to not support PCR with Taq polymerase, indicating its poor incorporation or its inability to be extended upon.[2][3]

Indirect Mechanism: Inhibition of Methylation via SAH Hydrolase

A broader cellular effect of 3-deaza-adenosine analogs is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase.[3][5][6] This enzyme is crucial for the methionine cycle, as it hydrolyzes SAH to adenosine and homocysteine. SAH is a product-feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.

By inhibiting SAH hydrolase, 3-deazaadenosine analogs cause the intracellular accumulation of SAH.[6][7] The increased SAH/SAM ratio leads to a general inhibition of methyltransferase enzymes, including DNA methyltransferases (DNMTs). This disruption of DNA methylation patterns can have profound effects on gene expression and cell cycle regulation, contributing to the anti-proliferative effects of the compound.

Quantitative Data

The following tables summarize the available quantitative data for 3-deazaadenosine analogs. It is important to note that specific kinetic data for this compound with various DNA polymerases is not extensively reported in the readily available literature. The data for 3-deazaadenosine's effect on SAH hydrolase is included due to the shared "3-deaza" moiety and its relevance to the indirect mechanism of action.

| Compound | Enzyme | Organism/System | Inhibition Constant (Kᵢ) | Reference |

| 3-Deazaadenosine | S-adenosylhomocysteine hydrolase | Not specified | 3.9 µM | [3][5][6] |

| This compound-5'-O-triphosphate (c³dATP) | DNA Polymerase I | E. coli | Competitive inhibitor (specific Kᵢ not provided) | [1] |

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| S-adenosylhomocysteine hydrolase | S-adenosylhomocysteine (SAH) | Kₘ | ~21.8 µM | [8] |

| S-adenosylhomocysteine hydrolase | S-adenosylhomocysteine (SAH) | Vₘₐₓ | ~22.9 µM/min | [8] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical flows described in this guide.

References

- 1. Primer extension analysis of RNA 5' ends [gene.mie-u.ac.jp]

- 2. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]

- 3. Probing minor groove recognition contacts by DNA polymerases and reverse transcriptases using 3-deaza-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Development of 3-Deaza-2'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deaza-2'-deoxyadenosine is a synthetic nucleoside analog of 2'-deoxyadenosine that has been a subject of interest in antiviral and anticancer research. Its discovery and early development were part of a broader exploration of purine nucleoside analogs as potential therapeutic agents. The core of its biological activity lies in its function as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. This technical guide provides an in-depth overview of the early discovery, synthesis, mechanism of action, and biological evaluation of this compound and its closely related analog, 3-deazaadenosine.

Chemical Synthesis

Experimental Protocol: Representative Synthesis of this compound

This protocol is a composite representation of early synthetic methodologies for 3-deazapurine nucleosides.

Step 1: Synthesis of the 3-Deazapurine Base (4-aminoimidazo[4,5-c]pyridine)

A common route to the 3-deazapurine nucleus involves the construction of a substituted pyridine ring followed by the formation of the fused imidazole ring.

-

Starting Material: A suitably substituted pyridine derivative.

-

Nitration: Introduction of a nitro group onto the pyridine ring.

-

Reduction: Reduction of the nitro group to an amino group.

-

Cyclization: Reaction with a reagent such as diethoxymethyl acetate to form the imidazole ring.

-

Amination: Conversion of a chloro or other leaving group to an amino group to yield the final 4-aminoimidazo[4,5-c]pyridine base.

Step 2: Glycosylation of the 3-Deazapurine Base

The coupling of the synthesized base with a protected deoxyribose sugar is a critical step.

-

Protection of Deoxyribose: The hydroxyl groups of 2-deoxy-D-ribose are protected, often with acyl or silyl groups, to prevent side reactions. A common protected derivative is 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose.

-

Coupling Reaction: The protected sugar is coupled to the 3-deazapurine base, typically under anhydrous conditions using a Lewis acid catalyst. This reaction often yields a mixture of anomers.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final this compound product.

Step 3: Purification

The final product is purified using chromatographic techniques, such as column chromatography or recrystallization, to obtain the pure nucleoside analog.

Mechanism of Action

The primary molecular target of 3-deazaadenosine analogs is S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is crucial for the regulation of cellular methylation reactions by hydrolyzing SAH, a product and potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, into adenosine and homocysteine.

By inhibiting SAH hydrolase, this compound leads to the intracellular accumulation of SAH. Elevated levels of SAH, in turn, competitively inhibit a wide range of methyltransferases, thereby disrupting the methylation of various biomolecules, including DNA, RNA, proteins, and lipids. This disruption of methylation is the underlying cause of the broad biological effects of 3-deazaadenosine analogs, including their antiviral and cytotoxic activities.

Signaling Pathways Affected

The inhibition of methyltransferases by the accumulation of SAH has profound effects on multiple cellular signaling pathways. Key affected pathways include:

-

NF-κB Signaling: 3-Deazaadenosine has been shown to have dual effects on the NF-κB pathway, promoting the degradation of IκBα while inhibiting the transcriptional activity of NF-κB.

-

AP-1 Signaling: The activity of the AP-1 transcription factor is also modulated by 3-deazaadenosine.

-

Ras Signaling: The compound has been observed to interfere with Ras signaling pathways, which are critical for cell proliferation and survival.

// Edges Receptor -> Ras [label="Signal Transduction"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> AP1; IKK -> IκBα [label="Phosphorylates"]; NFκB_complex -> NFκB_active [label="IκBα Degradation"]; AP1 -> Gene_Expression; NFκB_active -> Gene_Expression; Gene_Expression -> Apoptosis; Gene_Expression -> Cell_Cycle_Arrest;

SAM -> SAH [label="Methylation\n(e.g., DNA, RNA, Protein)"]; SAH -> Methyltransferases [style=dashed, arrowhead=tee, label="Inhibits"]; SAM -> Methyltransferases; Methyltransferases -> SAH; SAH_Hydrolase -> Adenosine; SAH_Hydrolase -> Homocysteine; SAH -> SAH_Hydrolase;

"3_Deaza_2_deoxyadenosine" [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3_Deaza_2_deoxyadenosine" -> SAH_Hydrolase [style=dashed, arrowhead=tee, label="Inhibits"]; SAH_Hydrolase -> Ras [style=dashed, arrowhead=tee, label="Indirect Inhibition"]; SAH_Hydrolase -> IKK [style=dashed, arrowhead=tee, label="Indirect Inhibition"]; } caption: "Mechanism of Action of this compound."

Quantitative Data

The following tables summarize the available quantitative data for 3-deazaadenosine, a close analog of this compound, from early and subsequent studies. Data for this compound itself from early studies is limited in publicly accessible literature.

Table 1: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase

| Compound | Enzyme Source | Ki (µM) | Reference |

| 3-Deazaadenosine | Human Placenta | 3.9 | [1] |

Table 2: Antiviral Activity of 3-Deazaadenosine

| Virus | Cell Line | IC50 (µM) | Reference |

| HIV-1 (A012 isolate) | PBMC | 0.15 | [1] |

| HIV-1 (A018 isolate) | PBMC | 0.20 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide detailed protocols for the key experiments used in the early evaluation of this compound.

Protocol 1: In Vitro S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay

This assay determines the inhibitory potential of a compound against SAH hydrolase.

-

Enzyme Preparation: Purify SAH hydrolase from a suitable source (e.g., bovine liver, human placenta) using standard protein purification techniques.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Adenosine deaminase (to convert adenosine product to inosine)

-

S-adenosylhomocysteine (substrate)

-

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Procedure: a. Add the purified SAH hydrolase and various concentrations of the inhibitor to the reaction mixture. b. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C. c. Initiate the reaction by adding the substrate, SAH. d. Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine by adenosine deaminase.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the Ki (inhibition constant) using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).

Protocol 2: Antiviral Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound.

-

Cell Culture: Culture a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates.

-

Virus Preparation: Prepare a stock of the virus to be tested with a known titer (plaque-forming units per mL).

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Assay Procedure: a. Infect the cell monolayers with a standardized amount of virus. b. After a viral adsorption period (e.g., 1 hour), remove the virus inoculum. c. Add the different concentrations of the test compound to the wells. d. Overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. e. Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days). f. Fix and stain the cells (e.g., with crystal violet).

-

Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on host cells.

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (no compound).

-

Incubation: Incubate the cells with the compound for a period that corresponds to the duration of the antiviral assay (e.g., 2-3 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the early-stage discovery and evaluation of a novel nucleoside analog like this compound.

// Edges Synthesis -> Purification; Purification -> Structure_Verification; Structure_Verification -> Enzyme_Assay; Enzyme_Assay -> Ki_Determination; Structure_Verification -> Antiviral_Assay; Structure_Verification -> Cytotoxicity_Assay; Antiviral_Assay -> IC50_Determination; Cytotoxicity_Assay -> CC50_Determination; IC50_Determination -> Selectivity_Index; CC50_Determination -> Selectivity_Index; Selectivity_Index -> Pathway_Analysis; Ki_Determination -> Pathway_Analysis; } caption: "Workflow for the evaluation of this compound."

Conclusion

The early investigation into this compound and its related analogs established their primary mechanism of action as inhibitors of S-adenosylhomocysteine hydrolase. This mode of action, leading to the disruption of cellular methylation processes, provided a strong rationale for their evaluation as antiviral and anticancer agents. The foundational synthetic methods and biological assays developed during this period have paved the way for the continued exploration of nucleoside analogs as a rich source of potential therapeutics. This technical guide serves as a resource for understanding the fundamental principles and experimental approaches that underpinned the initial discovery and development of this intriguing class of molecules.

References

Antiviral Spectrum of 3-Deaza-2'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deaza-2'-deoxyadenosine is a synthetic nucleoside analog of 2'-deoxyadenosine. As with many nucleoside analogs, it has been investigated for its potential as an antiviral agent. The modification in the purine ring, specifically the replacement of nitrogen at the 3-position with a carbon atom, alters its electronic properties and interactions with key cellular and viral enzymes. This technical guide provides an in-depth overview of the antiviral spectrum, mechanism of action, and relevant experimental methodologies associated with this compound and its closely related analogs.

Mechanism of Action

The primary antiviral mechanism of this compound, like other nucleoside analogs, is the inhibition of viral nucleic acid synthesis.[1] For the compound to become active, it must first be phosphorylated intracellularly by host cell kinases to its triphosphate form. This active metabolite then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA or RNA chain by viral polymerases (e.g., reverse transcriptases, DNA polymerases, or RNA-dependent RNA polymerases).[1]

Once incorporated, the absence of a conventional 3'-hydroxyl group or the altered sugar-phosphate backbone can lead to chain termination, thereby halting viral replication.[1] Additionally, some 3-deazaadenosine analogs have been shown to inhibit S-adenosylhomocysteine (SAH) hydrolase, an enzyme involved in methylation reactions that can be crucial for viral replication and gene expression.[2][3]

Caption: General Mechanism of Action of this compound.

Antiviral Spectrum: Quantitative Data

| Compound | Virus | Assay System | EC₅₀ / IC₅₀ (µM) | Reference |

| 3'-Deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus (Hypr) | Porcine Kidney Stable (PS) Cells | 2.2 ± 0.6 | [4] |

| 3'-Deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus (Neudoerfl) | Porcine Kidney Stable (PS) Cells | 1.6 ± 0.3 | [4] |

| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (MR-766) | Porcine Kidney Stable (PS) Cells | 1.1 ± 0.1 | [4] |

| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (Paraiba_01) | Porcine Kidney Stable (PS) Cells | 1.6 ± 0.2 | [4] |

| 3'-Deoxy-3'-fluoroadenosine | West Nile Virus (NY99) | Porcine Kidney Stable (PS) Cells | Not specified | [4] |

| 3-Deaza-adenosine (DZA) | Human Immunodeficiency Virus 1 (HIV-1) | Peripheral Blood Mononuclear Cells (PBMCs) | Potent inhibitor | [2] |

| 3-Deaza-(+/-)aristeromycin (DZAri) | Human Immunodeficiency Virus 1 (HIV-1) | Peripheral Blood Mononuclear Cells (PBMCs) | Potent inhibitor | [2] |

| 3-Deaza-neplanocin A (DZNep) | Human Immunodeficiency Virus 1 (HIV-1) | Peripheral Blood Mononuclear Cells (PBMCs) | Potent inhibitor | [2] |

| Carbocyclic 3-deazaadenosine | Herpes Simplex Virus Type 1 (HSV-1) | Cell Culture | Active | [3] |

| Carbocyclic 3-deazaadenosine | Vaccinia Virus | Cell Culture | Active | [3] |

Experimental Protocols

The evaluation of the antiviral activity of compounds like this compound involves a series of in vitro assays to determine efficacy and cytotoxicity.

Cytotoxicity Assay (CC₅₀ Determination)

Objective: To determine the concentration of the test compound that reduces the viability of uninfected host cells by 50% (CC₅₀). This is crucial for establishing a therapeutic window.

Methodology (MTT Assay):

-

Cell Seeding: Seed host cells (e.g., Vero, HeLa, MDCK) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (EC₅₀ Determination)

Objective: To determine the concentration of the test compound that inhibits viral replication by 50% (EC₅₀).

Methodology (Plaque Reduction Assay):

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Caption: General Experimental Workflow for Antiviral Testing.

Conclusion

This compound represents a class of nucleoside analogs with potential antiviral activity. Its mechanism of action is predicated on the intracellular conversion to an active triphosphate form that inhibits viral polymerases. While specific quantitative data for this compound is limited, the activity of related 3-deazaadenosine analogs against a range of viruses, including RNA and DNA viruses, suggests a broad spectrum of potential activity. Further research is warranted to fully elucidate the antiviral profile and therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel antiviral candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In Vitro Studies of 3-Deaza-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies of 3-Deaza-2'-deoxyadenosine, a nucleoside analog with potential therapeutic applications. This document synthesizes available data on its mechanism of action, biochemical effects, and interactions with key cellular enzymes. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates relevant data from the closely related compounds 3-deazaadenosine and 3-deazaguanine to provide a broader context for its potential biological activities.

Core Concepts and Mechanism of Action

This compound is a synthetic analog of the naturally occurring nucleoside 2'-deoxyadenosine. The core modification is the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom. This seemingly subtle change has profound implications for its biological activity.

The primary mechanism of action of this compound is the inhibition of nucleic acid synthesis .[1][2] Once inside the cell, it is believed to be phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (c³dATP). This active metabolite can then interfere with the processes of DNA and RNA synthesis.[1]

Specifically, c³dATP can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into a growing DNA strand.[1] Studies have shown that various DNA polymerases and reverse transcriptases differ in their ability to incorporate c³dATP, suggesting a degree of selectivity.[3] The lack of the N3 atom in the purine ring can affect the interaction of the polymerase with the minor groove of the DNA, potentially leading to chain termination or reduced processivity of the enzyme.[3]

Quantitative Data on 3-Deazaadenine Derivatives

| Compound | Target/Assay | Cell Line | Parameter | Value |

| 3-Deazaadenosine | S-adenosylhomocysteine hydrolase | N/A | Ki | 3.9 µM |

| 3-Deazaguanine | Cytotoxicity | L1210/0 | IC50 | 3.5 µM |

It is crucial to note that the data presented above is for related compounds and should be used as a reference for the potential activity of this compound.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for key in vitro experiments relevant to the study of this compound. These protocols are based on standard methodologies and can be adapted for specific experimental needs.

Synthesis of this compound Triphosphate (c³dATP)

The active form of this compound for DNA synthesis inhibition studies is its 5'-triphosphate derivative. A general enzymatic approach for its synthesis is outlined below.

Materials:

-

This compound

-

Saccharomyces cerevisiae (or other suitable yeast strain)

-

Deoxyadenosine monophosphate (dAMP)

-

Glucose

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Ammonium chloride (NH₄Cl)

-

Acetaldehyde

-

Reaction buffer (e.g., Tris-HCl, pH 7.0)

Protocol:

-

Yeast Culture: Culture Saccharomyces cerevisiae in an appropriate growth medium to obtain a sufficient cell mass.

-

Reaction Mixture Preparation: In a reaction vessel, combine the reaction buffer, this compound (or dAMP as a control), glucose, MgCl₂, KCl, NaH₂PO₄, and ammonium chloride at optimized concentrations.

-

Cell Permeabilization (Optional): To enhance substrate and product transport across the cell membrane, yeast cells can be permeabilized using methods such as treatment with toluene or detergents.

-

Initiation of Reaction: Add the yeast cells and acetaldehyde to the reaction mixture. Acetaldehyde can help in regenerating ATP required for the phosphorylation steps.

-

Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 29.6 °C) with gentle agitation.

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze the formation of c³dATP using High-Performance Liquid Chromatography (HPLC).

-

Purification: Once the reaction is complete, separate the cells by centrifugation. The supernatant containing c³dATP can be purified using anion-exchange chromatography.

DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of c³dATP on the activity of a specific DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)

-

This compound triphosphate (c³dATP)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Primer-template DNA substrate (with a 5'-radiolabeled or fluorescently labeled primer)

-

Reaction buffer (containing Mg²⁺)

-

Quenching solution (e.g., EDTA in formamide)

-

Denaturing polyacrylamide gel

Protocol:

-

Reaction Setup: Prepare reaction mixtures containing the DNA polymerase, primer-template DNA, and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of c³dATP to the reaction mixtures. Include a control with no inhibitor and a control with a known DNA polymerase inhibitor.

-

Initiation of Polymerization: Initiate the reaction by adding a mixture of dNTPs (including dATP).

-

Time-Course Analysis: At specific time points, quench the reaction by adding the quenching solution.

-

Gel Electrophoresis: Separate the DNA products on a denaturing polyacrylamide gel.

-

Data Analysis: Visualize the gel using autoradiography or fluorescence imaging. Quantify the amount of full-length product and any paused products. Determine the IC50 value of c³dATP by plotting the percentage of inhibition against the inhibitor concentration. For more detailed kinetic analysis, pre-steady-state kinetics can be employed to determine parameters like the dissociation constant (Kd) and the maximum rate of incorporation (kpol).

Cell Viability (Cytotoxicity) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., L1210, P388)

-

This compound

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

While direct evidence for the effect of this compound on specific signaling pathways is limited, studies on the related compound, 3-deazaadenosine, have shown modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.

The proposed mechanism involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase by 3-deazaadenosine, leading to an accumulation of SAH, which in turn inhibits transmethylation reactions. These methylation events are critical for the proper functioning of various components of the NF-κB pathway.

Below are diagrams generated using the DOT language to visualize key processes.

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Caption: Competitive inhibition of DNA polymerase by this compound triphosphate (c³dATP).

Caption: Postulated effect of 3-deazaadenosine on the NF-κB signaling pathway.

Conclusion

The initial in vitro studies of this compound and its related analogs highlight its potential as an inhibitor of fundamental cellular processes, particularly nucleic acid synthesis. While further research is required to elucidate its precise quantitative inhibitory constants and its effects on specific signaling pathways, the available data provides a strong rationale for its continued investigation as a potential antiviral and anticancer agent. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies in this promising area.

References

- 1. Studies on the mechanism of 3-deazaguanine cytotoxicity in L1210-sensitive and -resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of nucleotide incorporation by mammalian DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Incorporation of 3-Deaza-2'-deoxyadenosine into Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction 3-Deaza-2'-deoxyadenosine (c³dA) is a modified nucleoside analog of 2'-deoxyadenosine where the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom.[1][2] This seemingly subtle change has profound implications for the biochemical and biophysical properties of DNA. The N3 atom of adenine is a hydrogen bond acceptor located in the minor groove of the DNA double helix.[3] Its replacement with a C-H group removes this key interaction point, making c³dA an invaluable tool for "atomic mutagenesis" studies.[4]

By incorporating c³dA into oligonucleotides, researchers can probe the significance of minor groove interactions for DNA-protein recognition, study DNA structure and bending, and modulate the stability of DNA duplexes.[4] These modified oligonucleotides serve as sophisticated probes to investigate the mechanisms of DNA polymerases, restriction endonucleases, and other DNA-binding proteins, and to develop novel therapeutic and diagnostic agents.[5]

Key Applications:

-

Probing DNA-Protein Interactions: Investigating the role of minor groove hydrogen bonds in the binding and catalytic activity of enzymes like DNA polymerases and restriction enzymes.[3][5]

-

Modulating Duplex Stability: The removal of the N3 hydrogen bond acceptor can decrease the thermodynamic stability of DNA duplexes.[4]

-

Studying DNA Structure: Analyzing the impact of minor groove modifications on DNA conformation, such as the bending observed in A-tracts.[2][6]

-

Antisense and Therapeutic Development: Designing oligonucleotides with modified backbones or bases to enhance properties like nuclease resistance or target binding affinity.

Data Presentation

The incorporation of this compound can significantly alter the properties of oligonucleotides. The following tables summarize key quantitative data from published studies.

Table 1: Effect of c³dA on DNA Duplex Thermal Stability (T_m)

| Oligonucleotide Sequence (5'-3') | Modification | T_m (°C) | ΔT_m per modification (°C) | Reference |

| GACGATATCGTC (self-complementary) | Unmodified | 54.0 | N/A | [5] |

| GACGA TATCGTC (A = c³dA) | Single c³dA at central dA-dT pair | 49.5 | -4.5 | [5] |

| GA CGATATCGTC (A = c³dA) | Single c³dA at outer dA-dT pair | 51.0 | -3.0 | [5] |

Note: T_m values are dependent on buffer and salt concentrations. The data presented provides a comparative view of the effect of the modification.

Table 2: Interaction of c³dA with DNA-Modifying Enzymes

| Enzyme | Substrate/Oligonucleotide | Observation | Quantitative Data | Reference |

| E. coli DNA Polymerase I | This compound-5'-O-triphosphate (d³cATP) | Competitive inhibitor with respect to dATP. Not a substrate for polymerization. | K_i value not specified, but inhibition was demonstrated. | [5] |

| EcoRV Restriction Endonuclease | d(GACGA TATCGTC) (A = c³dA) | Substantial reduction in the rate of cleavage. | Rate reduction not quantified, but described as "substantial". | [5] |

| Taq DNA Polymerase | This compound triphosphate (c³dATP) | Did not support PCR amplification. | Poorly incorporated during primer extension. | [3][7] |

Visualization of Workflows and Mechanisms

Caption: Workflow for preparing and analyzing c³dA-modified oligonucleotides.

Caption: Disruption of protein recognition in the DNA minor groove by c³dA.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol outlines the key steps for converting the c³dA nucleoside into a phosphoramidite building block suitable for automated DNA synthesis.[8]

Materials:

-

This compound (c³dA)

-

Anhydrous Pyridine

-

Benzoyl chloride (BzCl)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM), anhydrous

-

Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Silica gel for column chromatography

Procedure:

-

Di-benzoylation (Protection of Amino Group): a. Dissolve c³dA in anhydrous pyridine. b. Cool the solution in an ice bath. c. Add benzoyl chloride dropwise and stir for 2-4 hours, allowing the reaction to warm to room temperature. d. Quench the reaction with methanol and evaporate the solvent. e. Purify the N⁶,N⁶-dibenzoyl-3-deaza-2'-deoxyadenosine product by silica gel chromatography.

-

5'-Hydroxyl Protection (Dimethoxytritylation): a. Dry the dibenzoyl-protected nucleoside by co-evaporation with anhydrous pyridine. b. Dissolve the dried product in anhydrous pyridine. c. Add DMT-Cl in portions and stir at room temperature overnight. d. Monitor the reaction by TLC. Upon completion, quench with methanol. e. Evaporate the solvent and purify the 5'-O-DMT-N⁶,N⁶-dibenzoyl-3-deaza-2'-deoxyadenosine product by silica gel chromatography.

-

3'-Hydroxyl Phosphitylation: a. Dry the DMT-protected nucleoside by co-evaporation with anhydrous DCM and dry under high vacuum. b. Dissolve the product in anhydrous DCM under an argon atmosphere. c. Add DIPEA, followed by 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.[9] d. Stir at room temperature for 1-2 hours, monitoring by TLC. e. Quench the reaction with methanol. f. Purify the final phosphoramidite product by flash chromatography on silica gel pre-treated with triethylamine. g. Co-evaporate the purified product with anhydrous acetonitrile and store under argon at -20°C.

Protocol 2: Automated Solid-Phase Synthesis of c³dA-Containing Oligonucleotides

This protocol assumes the use of a standard automated DNA synthesizer. The c³dA phosphoramidite is installed in one of the reagent positions on the synthesizer.

Materials:

-

DNA synthesizer (e.g., ABI 392)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

This compound phosphoramidite, dissolved in anhydrous acetonitrile (e.g., 0.1 M).[9]

-

Synthesizer reagents:

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. For each nucleotide addition, including the c³dA, the synthesizer performs the following four steps:[10][11]

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed by the acidic deblocking solution. The orange trityl cation released can be quantified to monitor coupling efficiency.[10]

-

Coupling: The c³dA phosphoramidite (or a standard phosphoramidite) is activated by the tetrazole activator and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time may be beneficial for modified bases to ensure high efficiency.[10]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using the iodine solution.

Protocol 3: Oligonucleotide Cleavage, Deprotection, and Purification

Materials:

-

Concentrated ammonium hydroxide (NH₄OH)

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column.

-

HPLC buffers (e.g., Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0; Buffer B: Acetonitrile).

Procedure:

-

Cleavage and Deprotection: a. Transfer the CPG support with the synthesized oligonucleotide to a sealed vial. b. Add concentrated ammonium hydroxide. c. Heat the vial at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., benzoyl).[10] d. Cool the vial, centrifuge to pellet the CPG, and transfer the supernatant containing the crude oligonucleotide to a new tube. e. Lyophilize the solution to dryness.

-

Purification: a. Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., water or HPLC Buffer A). b. Purify the oligonucleotide by reverse-phase HPLC. The DMT group can be left on for purification ("Trityl-on" purification), as it makes the desired full-length product significantly more hydrophobic than truncated failure sequences. c. Collect the peak corresponding to the full-length product. d. If using "Trityl-on" purification, treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group, then neutralize. e. Desalt the final purified oligonucleotide using a suitable method (e.g., gel filtration or ethanol precipitation). f. Lyophilize to obtain the final product as a white powder.[12]

Protocol 4: Characterization of Modified Oligonucleotides

1. Mass Spectrometry:

-

Purpose: To confirm the identity and purity of the synthesized oligonucleotide.

-

Method: Use MALDI-TOF or ESI-MS to determine the molecular weight of the final product. The observed mass should match the calculated mass for the c³dA-containing sequence.

2. Analytical HPLC:

-

Purpose: To assess the purity of the final product.

-

Method: Run a sample of the purified oligonucleotide on an analytical reverse-phase or anion-exchange HPLC column. A single major peak indicates high purity.[9]

3. Thermal Denaturation (Melting Temperature, T_m):

-

Purpose: To determine the effect of the c³dA modification on duplex stability.

-

Method: a. Anneal the modified oligonucleotide with its complementary DNA or RNA strand by heating to 95°C and slowly cooling to room temperature. b. Use a UV-Vis spectrophotometer with a temperature controller. c. Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute). d. The T_m is the temperature at which 50% of the duplex has dissociated into single strands, observed as the inflection point of the melting curve.[4] e. Compare the T_m of the modified duplex to an identical duplex without the c³dA modification to determine the ΔT_m.[5]

References

- 1. 3-deaza-dA Oligo Modifications from Gene Link [genelink.com]

- 2. 7-Deaza-2'-deoxyadenosine and this compound replacing dA within d(A6)-tracts: differential bending at 3'- and 5'-junctions of d(A6).d(T6) and B-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Impact of 3-deazapurine nucleobases on RNA properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular recognition in the minor groove of the DNA helix. Studies on the synthesis of oligonucleotides and polynucleotides containing this compound. Interaction of the oligonucleotides with the restriction endonuclease EcoRV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Deaza-2′-deoxyadenosine and 3-deaza-2′-deoxyadenosine replacing dA within d(A6)-tracts: differential bending at 3′- and 5′-junctions of d(A6)·d(T6) and B-DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing minor groove recognition contacts by DNA polymerases and reverse transcriptases using 3-deaza-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 11. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, 3-deaza-dA [biosyn.com]

Application Notes and Protocols: 3-Deaza-2'-deoxyadenosine in PCR and DNA Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deaza-2'-deoxyadenosine (c³dA) is a synthetic analog of the natural nucleoside 2'-deoxyadenosine. In c³dA, the nitrogen atom at the 3rd position of the purine ring is replaced by a carbon atom. This modification, while seemingly minor, has significant implications for the molecule's interaction with enzymes that process DNA, such as DNA polymerases. Unlike its counterpart, 7-deaza-2'-deoxyadenosine, which is known to enhance DNA sequencing and PCR of GC-rich regions, this compound primarily functions as an inhibitor of DNA synthesis and a probe for studying DNA-protein interactions in the minor groove.[1][2][3][4]

These application notes provide an overview of the use of this compound triphosphate (c³dATP) in the contexts of Polymerase Chain Reaction (PCR) and DNA sequencing, with a focus on its inhibitory properties and its role in elucidating enzymatic mechanisms.

Applications in PCR: Inhibition and Mechanistic Studies

While some nucleotide analogs are used to optimize PCR, c³dATP has been shown to be a poor substrate for Taq polymerase and may not support PCR amplification.[1] This characteristic, however, makes it a useful tool for studying the fidelity and substrate specificity of various DNA polymerases.

The primary application of c³dATP in the context of PCR is as a competitive inhibitor. By competing with the natural dATP for the active site of the DNA polymerase, c³dATP can be used to modulate or halt DNA synthesis. This is particularly relevant in drug development, where the inhibition of viral or bacterial DNA polymerases is a key therapeutic strategy.

Key Findings on Polymerase Interactions:

-

Family A Polymerases (e.g., Taq, Klenow Fragment): These polymerases show varied abilities to incorporate c³dATP. For instance, while Taq polymerase is reported to not support PCR with this analog, the Klenow fragment can incorporate it, albeit less efficiently than dATP.[1]

-

Family B Polymerases: These polymerases also exhibit differential handling of c³dATP.[1]

-

Reverse Transcriptases: The interaction of c³dATP with reverse transcriptases is of interest for the development of antiviral therapies.[1]

The differential incorporation and inhibition by c³dATP across polymerase families highlight its utility in classifying and characterizing the active sites of these enzymes.

Applications in DNA Sequencing: A Tool for Probing, Not a Standard Reagent

In the realm of DNA sequencing, particularly the Sanger chain-termination method, specific chain-terminating inhibitors (dideoxynucleotides) are essential.[5][6][7] While 3'-deoxyadenosine triphosphate (cordycepin triphosphate) is a known chain terminator, this compound triphosphate (c³dATP) is not typically used for this purpose in standard sequencing protocols. Its lack of a 3'-hydroxyl group would be necessary for it to function as a chain terminator in the classical sense.

The primary use of c³dATP in sequencing-related research is, again, as a probe for understanding the intricacies of DNA polymerase-template interactions. By incorporating c³dA into a template strand, researchers can investigate how the absence of the N3 nitrogen in the minor groove affects the processivity and fidelity of the polymerase during sequencing reactions.

Quantitative Data Summary

The following table summarizes the inhibitory effects of 3'-deoxyribonucleoside triphosphates (related to this compound) on eukaryotic DNA primase. This data illustrates the potential for such analogs to act as inhibitors of DNA replication.

| Analog | Target Enzyme | Inhibition Mode vs. Corresponding Natural Substrate |

| 3'-dATP (Cordycepin triphosphate) | DNA Primase | Competitive |

| 3'-dGTP | DNA Primase | Competitive |

| 3'-dUTP | DNA Primase | Competitive |

| 3'-dCTP | DNA Primase | Competitive |

Data adapted from a study on the inhibitory effects of 3'-deoxyribonucleotides on eukaryotic DNA primase.[8]

Experimental Protocols

Protocol 1: Single-Base Extension Assay to Evaluate c³dATP Incorporation by DNA Polymerases

This protocol is designed to assess the ability of a DNA polymerase to incorporate a single c³dATP molecule opposite a thymine in a template strand.

Materials:

-

Purified DNA polymerase

-

5'-³²P-labeled primer

-

Template DNA strand with a thymine at the desired incorporation site

-

Reaction buffer specific to the DNA polymerase

-

dATP and c³dATP (1 mM stock solutions)

-

dCTP, dGTP, TTP (1 mM stock solutions)

-

Quenching buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the Primer-Template Complex: Anneal the 5'-³²P-labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Set up the Reactions: In separate microcentrifuge tubes, prepare the following reaction mixtures (10 µL final volume):

-

Control Reaction: 1 µL primer/template complex, 1 µL 10x reaction buffer, 2 µL dNTP mix (containing dATP, dCTP, dGTP, TTP), 5 µL nuclease-free water.

-

Test Reaction: 1 µL primer/template complex, 1 µL 10x reaction buffer, 2 µL dNTP mix (containing c³dATP instead of dATP, plus dCTP, dGTP, TTP), 5 µL nuclease-free water.

-

-

Initiate the Reaction: Add 1 µL of the DNA polymerase to each tube.

-

Incubate: Incubate the reactions at the optimal temperature for the polymerase for a short duration (e.g., 20 seconds to 2 minutes) to allow for single-base incorporation.

-

Quench the Reaction: Stop the reactions by adding 10 µL of quenching buffer.

-

Analyze the Products: Denature the samples by heating at 95°C for 5 minutes. Separate the products by denaturing PAGE.

-

Visualize the Results: Visualize the radiolabeled DNA fragments using a phosphorimager or by autoradiography. Compare the intensity of the extended product band in the control and test reactions to assess the efficiency of c³dATP incorporation.

Protocol 2: Polymerase Dissociation Assay in the Presence of c³dATP

This protocol measures the effect of c³dATP on the dissociation of the DNA polymerase from the primer-template complex.

Materials:

-

Same as Protocol 1, plus a "trap" DNA (a non-radiolabeled primer-template duplex in excess)

Procedure:

-

Prepare the Primer-Template Complex: As described in Protocol 1.

-

Pre-incubation: In a microcentrifuge tube, incubate the DNA polymerase, the radiolabeled primer/template complex, and the reaction buffer for 1 minute at 25°C to allow the polymerase to bind.

-

Initiate the Reaction with Trap: Start the reaction by adding a mixture containing the dNTPs (either with dATP or c³dATP) and the DNA trap. The trap will bind any polymerase that dissociates from the original primer-template.

-

Incubate: Incubate for a short, defined time (e.g., 20 seconds).

-

Quench and Analyze: Stop the reaction and analyze the products by PAGE as described in Protocol 1. The amount of extended product reflects the activity of the polymerase that remained bound to the original template.

Visualizations

Caption: Workflow for Single-Base Extension Assay.

Caption: Competitive Inhibition by c³dATP.

Conclusion

This compound, and its triphosphate form, are valuable research tools rather than routine reagents for enhancing PCR and DNA sequencing. Their primary application lies in the study of DNA-protein interactions, particularly for dissecting the mechanisms of DNA polymerases. By serving as a competitive inhibitor and a probe for minor groove recognition, c³dATP contributes to a deeper understanding of DNA replication and repair processes and aids in the development of novel therapeutic agents that target these fundamental cellular activities. Researchers and drug development professionals can leverage the unique properties of this analog to investigate enzyme kinetics, substrate specificity, and the structural basis of DNA recognition.

References

- 1. Probing minor groove recognition contacts by DNA polymerases and reverse transcriptases using 3-deaza-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular recognition in the minor groove of the DNA helix. Studies on the synthesis of oligonucleotides and polynucleotides containing this compound. Interaction of the oligonucleotides with the restriction endonuclease EcoRV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. DNA sequencing with chain-terminating inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA sequencing with chain-terminating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3'-Deoxyribonucleotides inhibit eukaryotic DNA primase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescent Labeling of DNA using 3-Deaza-2'-deoxyadenosine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of DNA is a cornerstone of modern molecular biology, enabling a wide range of applications from genetic analysis and diagnostics to the study of DNA-protein interactions and the development of novel therapeutics. This document provides detailed application notes and protocols for the use of fluorescent 3-deaza-2'-deoxyadenosine analogs, particularly C3- and C2-naphthylethynylated derivatives, as environmentally sensitive probes for DNA labeling.

This compound is a structural analog of the natural nucleoside 2'-deoxyadenosine, where the nitrogen at the 3-position of the purine ring is replaced by a carbon atom. This modification provides a site for the attachment of fluorophores without significantly disrupting the Watson-Crick base pairing. Naphthylethynyl-modified 3-deaza-2'-deoxyadenosines are particularly noteworthy for their solvatochromic properties, meaning their fluorescence emission is sensitive to the local microenvironment. This characteristic makes them excellent probes for reporting on changes in DNA conformation, binding events, and the presence of mismatches.

These fluorescent nucleoside analogs can be incorporated into oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer or enzymatically using DNA polymerases that can accept modified triphosphates. Once incorporated, the fluorescently labeled DNA can be used in a variety of applications, including real-time PCR, fluorescence in situ hybridization (FISH), single-nucleotide polymorphism (SNP) detection, and fluorescence resonance energy transfer (FRET) studies.

Data Presentation

The photophysical and thermodynamic properties of DNA duplexes containing C3- and C2-naphthylethynylated this compound analogs are summarized below. These values are representative and can vary depending on the specific sequence context and experimental conditions.

Table 1: Photophysical Properties of Naphthylethynylated this compound Analogs

| Analog | Solvent/Environment | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| C3-Naphthylethynylated-3-deaza-2'-dA | Dioxane | 355 | 395 | 0.15 |

| Acetonitrile | 355 | 410 | 0.25 | |

| Methanol | 355 | 430 | 0.30 | |

| ssDNA | ~355 | ~435 | - | |

| dsDNA (vs. T) | ~355 | ~450 | - | |

| C2-Naphthylethynylated-3-deaza-2'-dA | Dioxane | 340 | 380 | 0.20 |

| Acetonitrile | 340 | 395 | 0.35 | |

| Methanol | 340 | 415 | 0.45 | |

| ssDNA | ~340 | ~420 | - | |

| dsDNA (vs. T) | ~340 | ~440 | - |

Table 2: Thermodynamic Properties of DNA Duplexes Containing a Single this compound Analog

| Duplex Sequence (5' to 3') | Modification | Melting Temperature (Tm, °C) | ΔTm (°C) vs. Unmodified |

| CGCGAATTCGCG | Unmodified (dA) | 60.2 | 0 |

| CGCGX ATTCGCG (X=3-deaza-dA) | 3-deaza-dA | 58.5 | -1.7 |

| CGCGY ATTCGCG (Y=C3-Naphthylethynyl-3-deaza-dA) | C3-Naphthylethynyl-3-deaza-dA | 59.1 | -1.1 |

Note: Tm values are dependent on salt concentration and duplex concentration. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of C3-Naphthylethynylated-3-deaza-2'-deoxyadenosine

This protocol outlines the key steps for the synthesis of a fluorescent this compound analog.

Workflow for Synthesis of Fluorescent this compound Analog

Unveiling DNA's Minor Groove: Application of 3-Deaza-2'-deoxyadenosine in Crystallographic Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Probing the Minor Groove with 3-Deaza-2'-deoxyadenosine

This compound (c3dA) is a modified nucleoside analogue of 2'-deoxyadenosine (dA) where the nitrogen atom at the 3-position of the purine ring is replaced by a carbon-hydrogen (C-H) group. This seemingly subtle alteration has profound effects on the local structure and thermodynamics of DNA, making it a valuable tool for crystallographic studies aimed at understanding DNA-protein and DNA-drug interactions in the minor groove. The absence of the N3 nitrogen, a key hydrogen bond acceptor for water molecules, disrupts the spine of hydration that is characteristic of the minor groove in B-DNA. This perturbation allows researchers to investigate the role of minor groove hydration in DNA stability, conformation, and recognition by binding partners.

Impact of this compound on DNA Duplex Stability

The incorporation of c3dA into DNA duplexes has a notable impact on their thermodynamic stability. The replacement of dA with c3dA generally leads to a decrease in the melting temperature (Tm) of the DNA duplex, indicating reduced stability. This destabilization is attributed to the disruption of the ordered water network in the minor groove and a consequent reduction in the enthalpic contribution to duplex stability.[1]

Quantitative Data on Duplex Stability

The following table summarizes the effect of c3dA substitution on the melting temperature of a model DNA oligonucleotide duplex.

| Oligonucleotide Sequence (5' to 3') | Modification | Melting Temperature (Tm) in 10 mM Salt (°C) | Melting Temperature (Tm) in 100 mM Salt (°C) |

| d(CGCA ATTCGCG) | Unmodified (ODN-1) | 41.0 | 59.5 |

| d(CGC(c3A )ATTCGCG) | Single c3dA (ODN-2) | 34.9 | 51.2 |

Data adapted from studies on similar 3-deazaadenine modifications, illustrating the destabilizing effect.[1]

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing this compound

The incorporation of c3dA into a desired DNA sequence is achieved through automated solid-phase phosphoramidite chemistry. A protected c3dA phosphoramidite building block is used in place of the standard dA phosphoramidite at the desired coupling cycle.

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, dT)

-

This compound phosphoramidite (appropriately protected)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Acetonitrile (synthesis grade)

Procedure:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the c3dA phosphoramidite at the appropriate step.

-

Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide on the solid support.

-

Coupling: Activation of the incoming phosphoramidite (standard or c3dA) and its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

-

-

Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

-

Verification: The identity and purity of the synthesized oligonucleotide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Crystallization of DNA Containing this compound

Crystallization of c3dA-modified DNA oligonucleotides can be achieved using the hanging-drop vapor diffusion method. The conditions will need to be empirically optimized for each specific sequence.

Materials:

-

Purified c3dA-containing oligonucleotide and its complementary strand

-

Annealing buffer (e.g., 10 mM sodium cacodylate, 50 mM KCl, 10 mM MgCl2, pH 7.0)

-

Crystallization screening kits (various salts, polymers, and organic compounds)

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Pipettes and tips

Procedure:

-

Duplex Formation (Annealing):

-

Mix equimolar amounts of the c3dA-containing single-stranded DNA and its complementary strand in the annealing buffer.

-

Heat the solution to 95°C for 5 minutes.

-

Allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.

-

-

Hanging-Drop Vapor Diffusion Setup:

-

Pipette 500 µL of the reservoir solution (from a crystallization screen) into a well of the crystallization plate.

-

On a siliconized cover slip, pipette 1 µL of the annealed DNA duplex solution.

-

Add 1 µL of the reservoir solution to the DNA drop and mix gently by pipetting up and down.

-

Invert the cover slip and place it over the well, sealing it with vacuum grease to create a closed system.

-

-

Incubation and Observation:

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 18°C).

-

Periodically observe the drops under a microscope for the formation of crystals over several days to weeks.

-

-

Optimization: If initial screens do not yield crystals, or if the crystals are of poor quality, systematically vary the parameters such as pH, precipitant concentration, salt concentration, and temperature to optimize crystal growth. Due to the altered hydration properties of c3dA-DNA, it may be beneficial to screen a wider range of precipitants and additives that influence solvent ordering.

Protocol 3: X-ray Diffraction Data Collection and Processing

Materials:

-

Cryoprotectant solution (reservoir solution supplemented with a cryoprotectant like glycerol, ethylene glycol, or MPD)

-

Cryo-loops

-

Liquid nitrogen

-

Synchrotron or in-house X-ray source

-

X-ray detector

-

Data processing software (e.g., HKL2000, XDS)

Procedure:

-

Crystal Harvesting and Cryo-protection:

-

Identify a suitable cryoprotectant that prevents ice formation upon flash-cooling without damaging the crystal. This is done by adding increasing concentrations of the cryoprotectant to the reservoir solution and flash-cooling a drop until a clear, glassy state is achieved.

-

Carefully transfer a single crystal from the crystallization drop into the cryoprotectant solution for a few seconds.

-

Mount the crystal in a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen or by plunging it into liquid nitrogen.[2]

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on the goniometer in the X-ray beamline.

-

Collect a series of diffraction images while rotating the crystal. The rotation range and exposure time will depend on the crystal's diffraction quality and the X-ray source.[3]

-

-

Data Processing:

-

Indexing and Integration: Determine the unit cell parameters and space group of the crystal and integrate the intensities of the diffraction spots from the collected images.

-

Scaling and Merging: Scale the integrated intensities from all images and merge symmetry-related reflections to generate a final dataset of unique reflections with their corresponding intensities and standard deviations.

-

Visualizations

Logical Relationship of c3dA Modification on DNA Properties

Caption: Impact of c3dA on the DNA minor groove.

Experimental Workflow for Crystallographic Studies of c3dA-DNA

Caption: From synthesis to structure of c3dA-DNA.

References

- 1. Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions: The Effect of Placing a Hydrophobic Group in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-crystallography and Data Collection [people.mbi.ucla.edu]

- 3. Crystallization, diffraction data collection, and structure determination. [bio-protocol.org]

Troubleshooting & Optimization

Stability of 3-Deaza-2'-deoxyadenosine in different buffer conditions

Welcome to the technical support center for 3-Deaza-2'-deoxyadenosine (3-dz-d-Ado). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-dz-d-Ado in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: When stored as a solid at -20°C, this compound is stable for at least four years[1]. For short-term transport, it can be shipped at room temperature. However, once in solution, its stability is highly dependent on the buffer conditions, particularly pH and temperature.

Q2: How does pH affect the stability of this compound in solution?

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for nucleoside analogs under acidic conditions is the hydrolysis of the N-glycosidic bond. This would result in the formation of the free base, 3-deazaadenine, and the deoxyribose sugar.

Q4: Which buffer systems are recommended for working with this compound?

A4: Phosphate-buffered saline (PBS) at pH 7.2 is a commonly used buffer for dissolving this compound[1][3]. Tris-HCl buffers are also a suitable choice for maintaining a stable pH in the neutral to slightly basic range. It is advisable to avoid acidic buffers, such as citrate, for prolonged storage of solutions.

Q5: How should I prepare and store stock solutions of this compound?

A5: Stock solutions can be prepared in solvents like DMSO or DMF, or directly in an aqueous buffer such as PBS (pH 7.2)[1][3]. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Loss of compound activity or inconsistent results over time. | Degradation of 3-dz-d-Ado in solution. | Prepare fresh solutions for each experiment, especially if working with acidic buffers. Store stock solutions in aliquots at -20°C or below. Verify the pH of your experimental buffer. |

| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | The primary degradation product is likely 3-deazaadenine. Run a standard of this compound if available. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |

| Difficulty dissolving the compound. | Low solubility in the chosen solvent. | 3-dz-d-Ado has good solubility in DMSO and DMF. For aqueous buffers, gentle warming to 37°C and sonication can aid dissolution[3]. |

Stability Data Summary

| Buffer System | pH Range | Temperature | Expected Stability | Comments |

| Phosphate Buffered Saline (PBS) | 7.0 - 7.4 | 4°C to 37°C | Good | Commonly used for dissolution and short-term experiments. |

| Tris-HCl | 7.0 - 8.0 | 4°C to 37°C | Good | A suitable alternative to phosphate buffers. |

| Citrate Buffers | 3.0 - 6.0 | 4°C to 37°C | Poor to Moderate | Acidic pH will likely lead to significant degradation over time. |

| Acetate Buffers | 3.6 - 5.6 | 4°C to 37°C | Poor to Moderate | Similar to citrate buffers, acidic conditions are not recommended. |

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general procedure for a forced degradation study to determine the stability of 3-dz-d-Ado in different buffer conditions.

1. Materials:

- This compound

- Buffers of interest (e.g., 0.1 M Phosphate buffer pH 7.4, 0.1 M Citrate buffer pH 5.0, 0.1 M HCl, 0.1 M NaOH)

- HPLC-grade water and acetonitrile

- HPLC system with a UV detector

- C18 reverse-phase HPLC column

2. Procedure:

- Prepare a stock solution of 3-dz-d-Ado in a suitable solvent (e.g., DMSO or water).

- Dilute the stock solution into each of the test buffers to a final concentration of approximately 100 µg/mL.

- Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

- Immediately neutralize the acidic and basic samples if necessary and dilute with the mobile phase to stop further degradation.

- Analyze the samples by HPLC. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

- Monitor the chromatograms at the λmax of 3-dz-d-Ado (212, 266 nm)[1].

- Calculate the percentage of 3-dz-d-Ado remaining at each time point relative to the initial concentration (time 0).

Visualizations

Hypothesized Degradation Pathway of this compound

The primary degradation route for this compound under acidic conditions is the cleavage of the N-glycosidic bond.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the steps involved in a typical stability study of this compound.

Caption: Workflow for assessing the stability of this compound.

Involvement in Cellular Pathways

This compound, as an analog of deoxyadenosine, is expected to be phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then interfere with nucleic acid synthesis and other cellular processes.

Caption: Proposed intracellular activation of this compound.

References

Overcoming challenges in the synthesis of 3-Deaza-2'-deoxyadenosine

Welcome to the technical support center for the synthesis of 3-Deaza-2'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common strategy involves the glycosylation of a protected 3-deazaadenine base with a protected 2'-deoxyribose derivative, followed by deprotection to yield the final product. A key challenge is controlling the regioselectivity and stereoselectivity of the glycosylation reaction.

Q2: What are the common starting materials for the synthesis?

The synthesis typically starts with the preparation of the 3-deazaadenine (4-amino-1H-imidazo[4,5-c]pyridine) base and a suitable 2'-deoxyribose donor. A widely used activated sugar is 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, also known as Hoffer's chlorosugar.

Q3: Why is regioselectivity a challenge in the glycosylation step?

3-Deazaadenine has multiple nitrogen atoms that could potentially be glycosylated. The desired product is the N1-glycosylated isomer. Reaction conditions, including the use of specific bases and catalysts, are crucial to favor the formation of the correct regioisomer.

Q4: How can I control the anomeric stereochemistry during glycosylation?